![molecular formula C9H8F2O3 B3040482 Methyl 2-(3,5-difluorophenyl)-2-hydroxyacetate CAS No. 208259-37-4](/img/structure/B3040482.png)
Methyl 2-(3,5-difluorophenyl)-2-hydroxyacetate
Overview
Description
“Methyl 2-(3,5-difluorophenyl)-2-hydroxyacetate” is a chemical compound with the molecular formula C9H8F2O2 . It is used in various chemical reactions and has potential applications in medicinal chemistry .
Synthesis Analysis
The synthesis of similar compounds has been discussed in the literature. For instance, the Dimroth rearrangement has been used in the synthesis of condensed pyrimidines, which are key structural fragments of antiviral agents . The specific synthesis process of “Methyl 2-(3,5-difluorophenyl)-2-hydroxyacetate” is not explicitly mentioned in the retrieved papers.Physical And Chemical Properties Analysis
“Methyl 2-(3,5-difluorophenyl)-2-hydroxyacetate” is a liquid at room temperature . Its molecular weight is 186.16 . More specific physical and chemical properties are not detailed in the retrieved papers.Scientific Research Applications
Chemical Synthesis and Reagent
Methyl 2-(3,5-difluorophenyl)-2-hydroxyacetate serves as a valuable reagent in organic synthesis. Researchers utilize it to construct more complex molecules. Notably, it has been employed in the synthesis of compounds like 2-methyl-3-trifluoromethyl-5-difluorophenyl-1,2,4-thiadiazole , which shows promise in cancer treatment . Its ability to participate in diverse reactions makes it a versatile building block.
Alzheimer’s Disease Research
Another intriguing application lies in the synthesis of 5-trifluoromethyl-3-difluorophenyl-1,2,4-thiadiazole . This compound has been studied for its potential in Alzheimer’s disease treatment. By modulating specific pathways, it may offer neuroprotective effects or enhance cognitive function .
Crystal Engineering and Supramolecular Chemistry
Understanding the crystal structures of related compounds, such as meso-tetrakis(2’,6’/3’,5’-difluorophenyl)porphyrin, sheds light on their packing arrangements and intermolecular interactions . Researchers investigate how these structures influence properties like solubility, stability, and optical behavior.
Difluoromethylation of Heterocycles
Difluoromethylation reactions are crucial for functionalizing fluorine-containing heterocycles. These heterocycles often serve as core moieties in biologically active compounds . Methyl 2-(3,5-difluorophenyl)-2-hydroxyacetate’s difluorophenyl group participates in such transformations, expanding the toolbox for synthetic chemists.
Safety and Hazards
“Methyl 2-(3,5-difluorophenyl)-2-hydroxyacetate” is classified as a warning signal word according to the GHS07 standard . It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
properties
IUPAC Name |
methyl 2-(3,5-difluorophenyl)-2-hydroxyacetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O3/c1-14-9(13)8(12)5-2-6(10)4-7(11)3-5/h2-4,8,12H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZOWGTYLHKCRKG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC(=CC(=C1)F)F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(3,5-difluorophenyl)-2-hydroxyacetate | |
CAS RN |
208259-37-4 | |
Record name | methyl 2-(3,5-difluorophenyl)-2-hydroxyacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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